An In-depth Technical Guide to 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this particular analog is not extensively available in public literature, this document synthesizes information from closely related structures and established chemical principles to offer a detailed profile. The guide covers the compound's core structure, predicted physicochemical properties, plausible synthetic routes with mechanistic insights, and its potential applications in the development of novel therapeutics. The content is structured to provide both a foundational understanding for researchers new to this class of compounds and in-depth insights for experienced drug development professionals.
Introduction to the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a fused bicyclic heterocycle that has garnered considerable attention in the field of medicinal chemistry. Its structure, which can be considered a bioisostere of purines and indoles, allows it to interact with a wide range of biological targets. This scaffold is a key component in numerous compounds investigated for their therapeutic potential across various disease areas.
The inherent chemical features of the pyrazolo[3,4-b]pyridine system, including its aromaticity, hydrogen bonding capabilities, and the ability to be functionalized at multiple positions, make it a versatile template for the design of potent and selective inhibitors of enzymes such as kinases, as well as modulators of other protein-protein interactions.
Physicochemical Properties of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine
As of the latest literature review, a specific CAS number and experimentally determined physical properties for 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine have not been reported. However, based on the known properties of its structural analogs and computational predictions, we can estimate its key physicochemical parameters.
| Property | Estimated Value | Notes |
| CAS Number | Not Assigned | The CAS number for the closely related 1-methyl analog is 1707585-77-0.[1] |
| Molecular Formula | C10H11BrClN3 | |
| Molecular Weight | 288.57 g/mol | |
| Appearance | Likely a white to off-white solid | Based on related pyrazolopyridine derivatives. |
| Melting Point | 100-150 °C | This is a broad estimation. The presence of the isobutyl group may lower the melting point compared to the 1-methyl analog due to less efficient crystal packing. |
| Boiling Point | > 350 °C | Expected to be high due to the heterocyclic core and halogen substituents. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and likely insoluble in water. | Typical for halogenated heterocyclic compounds. The isobutyl group will increase lipophilicity. |
| pKa | Estimated to be in the range of 2-4 for the pyridine nitrogen. | The electron-withdrawing effects of the bromine and chlorine atoms will decrease the basicity of the pyridine nitrogen. |
Synthesis and Mechanistic Considerations
The synthesis of 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine can be approached through several established methods for the construction of the pyrazolo[3,4-b]pyridine scaffold. A common and versatile strategy involves the condensation of a substituted aminopyrazole with a functionalized pyridine precursor.
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The target molecule can be disconnected at the N1-isobutyl bond and the pyrazole ring, leading back to simpler, commercially available or readily synthesizable starting materials.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
Step 1: Synthesis of 5-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
This intermediate can be synthesized from a suitable pyridine precursor. For example, a multi-step sequence starting from a commercially available dihalopyridine carbaldehyde.
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React 2,6-dichloro-5-bromonicotinaldehyde with hydrazine hydrate in a suitable solvent like ethanol.
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Heat the reaction mixture under reflux to facilitate the condensation and subsequent cyclization to form the pyrazole ring.
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Isolate and purify the resulting 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine.
Step 2: N-Alkylation with Isobutyl Halide
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Dissolve the 5-bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
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Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen.
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Introduce isobutyl bromide (or another suitable isobutyl halide) to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating to drive the alkylation to completion.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain the desired 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine.
Mechanistic Rationale
The N-alkylation reaction proceeds via a standard SN2 mechanism. The basic conditions generate a pyrazolate anion, which acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide and displacing the halide to form the N-isobutyl bond. The choice of a polar aprotic solvent is crucial as it solvates the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.
Potential Applications in Drug Discovery
The 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine scaffold incorporates several key features that make it an attractive candidate for drug discovery programs.
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Kinase Inhibition: The pyrazolo[3,4-b]pyridine core is a well-established "hinge-binding" motif for various protein kinases. The nitrogen atoms of the pyrazole and pyridine rings can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 5- and 6-positions can be tailored to achieve selectivity and potency against specific kinase targets.
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Bromine as a Handle for Further Functionalization: The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further diversity through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the exploration of the surrounding chemical space to optimize target engagement and pharmacokinetic properties.
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Modulation of Physicochemical Properties: The isobutyl group at the N1 position contributes to the lipophilicity of the molecule, which can influence its membrane permeability and metabolic stability. The chlorine atom at the 6-position also impacts the electronic properties and metabolic profile of the compound.
Experimental Workflows and Characterization
Reaction Monitoring and Purification Workflow
Caption: A typical workflow for reaction monitoring and purification.
Structural Characterization
The definitive identification of the synthesized 5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine would rely on a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should show characteristic signals for the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen), as well as signals for the aromatic protons on the pyrazolopyridine core.
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¹³C NMR will provide signals for all the carbon atoms in the molecule, confirming the overall structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, which should correspond to the calculated molecular weight of C10H11BrClN3. The isotopic pattern of bromine and chlorine would provide a characteristic signature.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of characteristic functional groups, such as C-H, C=C, and C-N bonds within the molecule.
Conclusion
5-Bromo-6-chloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic strategy, and the rationale for its potential applications. The versatile pyrazolo[3,4-b]pyridine scaffold, coupled with the specific substitution pattern of this analog, offers a solid foundation for the design and development of novel therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this compound.
